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Compound Name: Epicatechin pentaacetate

Cat. No.: B122296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated safety and

toxicity profile of epicatechin pentaacetate. It is important to note that direct toxicological data

for epicatechin pentaacetate is not readily available in published scientific literature.

Therefore, this guide synthesizes information from studies on the parent compound,

epicatechin, and general principles of flavonoid and acetylated compound toxicology to provide

a robust, inferred safety assessment. All experimental protocols described are based on

internationally recognized guidelines and represent standard methodologies for safety

evaluation.

Executive Summary
Epicatechin, a naturally occurring flavonoid, has been the subject of numerous studies

investigating its potential health benefits. Its acetylated form, epicatechin pentaacetate, is

often synthesized to enhance stability and bioavailability. While specific safety data for this

derivative is lacking, its toxicological profile is expected to be largely influenced by its hydrolysis

to epicatechin and acetic acid in vivo. Epicatechin itself has demonstrated a favorable safety

profile in both preclinical and clinical studies. This document outlines the anticipated

absorption, distribution, metabolism, and excretion (ADME) of epicatechin pentaacetate, and

details the standard experimental protocols for assessing its potential toxicity.

Anticipated Metabolism and Pharmacokinetics
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The primary metabolic fate of epicatechin pentaacetate upon oral administration is expected

to be the hydrolysis of the ester bonds, releasing epicatechin and five molecules of acetic acid.

This process is likely initiated by esterase enzymes present in the gastrointestinal tract and

blood plasma.

Following this initial hydrolysis, the metabolic pathway of the liberated epicatechin would follow

its known route. Epicatechin is extensively metabolized in the small intestine and liver through

methylation, glucuronidation, and sulfation. The resulting metabolites are then distributed

systemically and ultimately excreted, primarily in the urine.
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Caption: Inferred metabolic pathway of epicatechin pentaacetate.

Toxicological Assessment: Standard Experimental
Protocols
The following sections detail the standard experimental protocols that would be employed to

definitively assess the safety and toxicity of epicatechin pentaacetate, in accordance with

international guidelines such as those from the Organisation for Economic Co-operation and

Development (OECD).

Acute Oral Toxicity
An acute oral toxicity study is designed to determine the short-term adverse effects of a single

high dose of a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a

commonly used protocol.
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Experimental Protocol: Acute Oral Toxicity (OECD 423)

Test System: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strains) are

used. A minimum of three animals are used in a stepwise procedure.

Dosage: A starting dose of 2000 mg/kg body weight is often used for substances with

expected low toxicity. If no mortality is observed, the substance is classified as having low

acute toxicity. If mortality occurs, testing is repeated with a lower dose.

Administration: The test substance is administered by oral gavage in a single dose.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,

changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Endpoint: The primary endpoint is mortality. The study allows for the classification of the

substance into one of several toxicity categories based on the observed mortality at different

dose levels. A gross necropsy of all animals is performed at the end of the study.

Experimental Workflow for Acute Oral Toxicity (OECD 423)
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Caption: Workflow for an acute oral toxicity study (OECD 423).

Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to cause damage to

genetic material (DNA). A standard battery of tests is typically required, including an in vitro

bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.
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Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific

mutations that render them unable to synthesize an essential amino acid (e.g., histidine for

Salmonella).

Methodology: The bacterial strains are exposed to the test substance at various

concentrations, both with and without an external metabolic activation system (S9 fraction

from rat liver).

Endpoint: The assay measures the ability of the test substance to cause a reverse mutation,

allowing the bacteria to grow on a medium lacking the essential amino acid. A positive result

indicates that the substance is a mutagen.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Test System: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO,

V79, or L5178Y cells).

Methodology: Cells are exposed to the test substance at various concentrations, with and

without metabolic activation (S9).

Endpoint: The assay assesses for the presence of micronuclei, which are small, extranuclear

bodies containing chromosomal fragments or whole chromosomes that were not

incorporated into the daughter nuclei during cell division. An increase in the frequency of

micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic

(chromosome-loss) potential.

Logical Relationship in Genotoxicity Testing
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Caption: Standard battery of in vitro genotoxicity tests.

Quantitative Data Summary (Inferred from
Epicatechin)
As no direct quantitative toxicity data for epicatechin pentaacetate exists, the following table

summarizes the available data for the parent compound, epicatechin, to provide a likely frame

of reference.
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Parameter Species Route
Dose/Conce

ntration
Result Reference

Acute Toxicity

LD50
Data not

available

Sub-chronic

Toxicity

No Observed

Adverse

Effect Level

(NOAEL)

Data not

available

Clinical

Safety
Human Oral

Up to 200

mg/day for 5

days

Well-

tolerated, no

adverse

effects

reported.

[1][2]

Human Oral

1 mg/kg body

weight (single

dose)

Well-

tolerated, no

adverse

effects

reported.

Human Oral

10, 30, or 100

mg (single

dose)

Well-

tolerated, no

adverse

effects

reported.

[3]

Conclusion
Based on the available scientific literature for epicatechin and the general understanding of the

metabolism of acetylated compounds, epicatechin pentaacetate is anticipated to have a

favorable safety profile. The primary metabolic pathway is expected to involve hydrolysis to

epicatechin and acetic acid, both of which are endogenous or readily metabolized substances.
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Epicatechin has been shown to be well-tolerated in human clinical trials at doses relevant for

dietary supplements.

However, to establish a definitive safety and toxicity profile for epicatechin pentaacetate, a

comprehensive toxicological evaluation following standardized protocols, such as those

outlined by the OECD, is required. This should include, at a minimum, an acute oral toxicity

study and a battery of in vitro genotoxicity assays. The data generated from such studies would

be essential for any regulatory submission and for ensuring human safety in its application as a

drug or nutraceutical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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